molecular formula C22H26N2O3 B6538978 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide CAS No. 1060282-44-1

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide

Cat. No.: B6538978
CAS No.: 1060282-44-1
M. Wt: 366.5 g/mol
InChI Key: CWHCTWXBLWUDIV-UHFFFAOYSA-N
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Description

N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a phenyl group at the 4-position. Its molecular framework suggests applications in medicinal chemistry, particularly as a modulator of biological targets requiring lipophilic and conformationally constrained ligands. However, detailed pharmacological data for this compound remain sparse in publicly available literature.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-24(2)20(25)16-17-8-10-19(11-9-17)23-21(26)22(12-14-27-15-13-22)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHCTWXBLWUDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(dimethylcarbamoyl)methylphenyl with 4-phenyloxane-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-Phenylmorpholine-4-carboxamide (CAS 4559-92-6)

N-Phenylmorpholine-4-carboxamide () shares a carboxamide-linked aromatic moiety but differs in its heterocyclic core (morpholine vs. oxane). Key distinctions include:

Property N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide N-Phenylmorpholine-4-carboxamide
Core Heterocycle Oxane (tetrahydropyran) Morpholine (1-oxa-4-azacyclohexane)
Aromatic Substituents 4-Phenyl on oxane; dimethylcarbamoyl-methyl on phenyl Phenyl directly attached to morpholine
Polarity Higher lipophilicity due to dimethylcarbamoyl group Moderate polarity (morpholine’s N-O dipole)
Synthetic Accessibility Likely complex due to multi-step functionalization Simpler (direct coupling of phenyl to morpholine)

Functional Implications :

  • The oxane core in the target compound may enhance metabolic stability compared to morpholine, which is prone to oxidative ring opening .
Other Carboxamide Derivatives

While describes unrelated β-lactam antibiotics (e.g., penicillin-like bicyclic structures), these highlight the diversity of carboxamide applications. Unlike β-lactams, the target compound lacks a strained ring system or electrophilic sites for covalent target engagement, suggesting non-covalent binding mechanisms.

Research Findings and Hypotheses

  • Solubility and Bioavailability : The oxane core and dimethylcarbamoyl group likely reduce aqueous solubility compared to morpholine analogs, necessitating formulation optimization for in vivo studies.
  • Target Selectivity : Structural analogs like N-phenylmorpholine-4-carboxamide have shown activity as kinase inhibitors , suggesting the target compound could be explored in similar pathways.
  • Synthetic Challenges : The multi-step synthesis of the target compound (e.g., Friedel-Crafts alkylation for oxane formation, carbamoylation) may limit scalability compared to simpler carboxamides.

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